Hydrogen Bond Donor Capacity: Ortho-Methanesulfonamide Introduces 1 HBD Absent in Tioxazafen and Non-Sulfonamide Oxadiazoles
The target compound possesses one hydrogen bond donor (the methanesulfonamide N–H), whereas the closest non-sulfonamide 1,2,4-oxadiazole analog tioxazafen (3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole) has zero HBDs. This HBD is essential for coordinating the catalytic zinc ion in carbonic anhydrase active sites; the sulfonamide NH is deprotonated to form a Zn²⁺-bound anion. Compounds lacking this donor cannot engage the zinc and lose CA inhibitory activity entirely [1].
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 1 HBD (methanesulfonamide NH) |
| Comparator Or Baseline | Tioxazafen: 0 HBD; 4-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-2-sulfonamide: 1 HBD (primary sulfonamide on thiophene) |
| Quantified Difference | 1 HBD vs 0 HBD (tioxazafen); identical HBD count to thiophene-sulfonamide analog but with different spatial positioning |
| Conditions | Calculated from structure; HBD definition per Lipinski rules |
Why This Matters
The presence of a single hydrogen bond donor dictates whether the compound can function as a zinc-binding inhibitor of carbonic anhydrase isoforms, a critical determinant for inclusion in CA-focused screening libraries.
- [1] Bunev, A.S. et al. Combination of Carbonic Anhydrase Isoform IX Inhibitors and Gefitinib Suppresses on the Invasive Potential of Non-Small Cell Lung Cancer Cells. Biochemistry (Moscow), 2024, 89(12), 2227–2237. DOI: 10.1134/S0006297924120113. View Source
